![molecular formula C18H18N4O3 B5327904 N-(2-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5327904.png)
N-(2-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
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Overview
Description
N-(2-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, also known as MMPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MMPU is a urea derivative that has been synthesized through a specific method and has been studied for its biochemical and physiological effects, mechanism of action, and potential future directions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. This compound has also been shown to induce oxidative stress and DNA damage, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its overall therapeutic potential.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. Further studies are needed to determine the optimal dosage and conditions for using this compound in lab experiments.
Future Directions
There are several potential future directions for research on N-(2-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. One area of research is the development of this compound derivatives with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of novel cancer therapies. Additionally, this compound may have potential applications in other fields of research, such as neurodegenerative diseases and infectious diseases. Further studies are needed to explore these potential applications.
Synthesis Methods
N-(2-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been synthesized through a multi-step process that involves the reaction of 2-methoxyaniline with 4-methylbenzoyl chloride to form 2-methoxy-N-(4-methylbenzoyl)aniline. This intermediate product is then reacted with ethyl chloroformate to form N-(2-methoxyphenyl)-N'-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]urea. The final product, this compound, is obtained by reacting this intermediate with formaldehyde.
Scientific Research Applications
N-(2-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been studied extensively for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-7-9-13(10-8-12)17-21-16(25-22-17)11-19-18(23)20-14-5-3-4-6-15(14)24-2/h3-10H,11H2,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBOKIISKADURM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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